molecular formula C13H15N9O B3011094 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide CAS No. 2198238-09-2

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B3011094
CAS No.: 2198238-09-2
M. Wt: 313.325
InChI Key: AFUKEVICXQHRBE-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N9O and its molecular weight is 313.325. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Medicinal Chemistry

Heterocyclic compounds, similar to the one mentioned, are crucial in medicinal chemistry for their diverse pharmacological activities. Compounds with triazole and pyridazine rings have been explored for their antitumor, antimicrobial, and antiproliferative activities , among others. For instance, enaminones, as building blocks for substituted pyrazoles, have shown antitumor and antimicrobial activities (Riyadh, 2011). Similarly, antitumor activity was observed in mice for compounds related to the triazolo and pyrimidine derivatives, highlighting their potential as alternative drugs to existing treatments (Stevens et al., 1987).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of biological activities, depending on the specific targets involved.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways due to their interactions with different target receptors . These interactions can lead to changes in cellular processes and functions, contributing to their pharmacological effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions within the body.

Result of Action

Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes and functions.

Safety and Hazards

The compound is associated with several hazard statements, including H302+H312+H332;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the versatile biological activities of triazole compounds, there is significant interest in further exploring their potential in drug design, discovery, and development . Future research may focus on the synthesis of new derivatives, in-depth study of their mechanisms of action, and comprehensive evaluation of their pharmacological activities .

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N9O/c1-8-16-17-10-3-4-11(19-22(8)10)21-5-9(6-21)20(2)13(23)12-14-7-15-18-12/h3-4,7,9H,5-6H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUKEVICXQHRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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